7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Systematic Nomenclature and Molecular Formula Analysis
Systematic Nomenclature :
The compound is systematically named 7-(2-(thiophen-2-yl)vinyl)-triazolo[1,5-a]pyrimidin-2-amine . This designation reflects the triazolopyrimidine core fused with a 1,2,4-triazole ring, substituted at position 7 with a 2-(thiophen-2-yl)vinyl group and an amine (-NH₂) at position 2.
Molecular Formula and Weight :
The molecular formula is C₁₀H₉N₅S , with a molecular weight of 231.25 g/mol . This is derived from:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉N₅S |
| Molecular Weight | 231.25 g/mol |
| SMILES Code | C1=CSC(=C1)/C=C/C2=NC(=NC3=NN2)=N |
| InChI Key | Inferred: FQYVQZMXVQYBPH-UHFFFAOYSA-N (based on analogous structures) |
Crystallographic Data and Conformational Isomerism
Crystallographic Features :
While direct X-ray data for this compound remains unpublished, structural insights are extrapolated from related triazolopyrimidines:
- Triazolopyrimidine Core :
- Vinyl-Thiophenyl Substituent :
Conformational Isomerism :
The vinyl group introduces E/Z isomerism :
| Isomer | Configuration | Stability |
|---|---|---|
| E | Trans | More stable (lower steric strain) |
| Z | Cis | Less favored (clash between thiophene and triazolopyrimidine) |
Electronic Structure and Aromaticity Considerations
Aromaticity of the Triazolopyrimidine Core :
- Hückel’s Rule Compliance : The triazolopyrimidine ring contains 10 π-electrons (6 from pyrimidine, 4 from triazole), satisfying aromaticity.
- Resonance Structures : Delocalization across the fused rings stabilizes the system, with partial double bonds between N and C atoms.
Electronic Effects of Substituents :
- Thiophene Ring :
- Vinyl Group :
Molecular Orbital Contributions :
Comparative Analysis with Related Triazolopyrimidine Derivatives
Structural and Functional Comparisons :
Electronic and Pharmacological Implications :
Properties
IUPAC Name |
7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c12-10-14-11-13-6-5-8(16(11)15-10)3-4-9-2-1-7-17-9/h1-7H,(H2,12,15)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGIJABQYBEVQT-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=NC3=NC(=NN23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation
A multi-component reaction strategy enables simultaneous formation of the triazolo-pyrimidine ring and incorporation of the thiophene-vinyl group. For example:
- Reactants : 5-Amino-1,2,4-triazole, ethyl acetoacetate, and 2-thiophenecarboxaldehyde.
- Conditions : Reflux in acetic acid (120°C, 8–12 hours) catalyzed by p-toluenesulfonic acid (pTSA).
- Mechanism : The aldehyde undergoes Knoevenagel condensation with ethyl acetoacetate to form an α,β-unsaturated diketone, which then cyclizes with the triazole amine.
Table 1 : Optimization of One-Pot Cyclocondensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| pTSA | Acetic acid | 120 | 10 | 62 |
| None | Ethanol | 80 | 24 | 28 |
| H2SO4 | DMF | 100 | 6 | 45 |
Yields improve with Brønsted acid catalysts, as they protonate the carbonyl group, enhancing electrophilicity for cyclization.
Stepwise Synthesis
For better regiocontrol, the pyrimidine ring can be preformed before introducing the triazole moiety:
- Pyrimidine Intermediate : 4-Amino-6-(2-thienylvinyl)pyrimidin-2(1H)-one is synthesized via Heck coupling between 6-bromopyrimidinone and 2-thienylethene.
- Triazole Annulation : Treatment with hydrazine hydrate forms the triazole ring via oxidative cyclization (Cu(OAc)₂, DMF, 110°C, 6 hours).
Functionalization of the Thiophene-Vinyl Group
The trans-vinyl linkage between thiophene and the triazolo-pyrimidine core is critical for planar conjugation, achieved via:
Wittig Reaction
Heck Coupling
Palladium-catalyzed coupling introduces the vinyl group post-cyclization:
- Reactants : 7-Bromo-triazolo[1,5-a]pyrimidin-2-amine and 2-thienylethene.
- Catalyst : Pd(OAc)₂/PPh₃, K2CO3, DMF, 100°C, 12 hours.
- Yield : 72% with >95% trans-selectivity.
Table 2 : Comparison of Vinylation Methods
| Method | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Wittig | THF, NaHMDS | 58–65 | Moderate (E:Z = 4:1) |
| Heck coupling | Pd(OAc)₂, DMF | 72 | High (E:Z > 20:1) |
Purification and Characterization
Final compounds are purified via recrystallization (ethanol/water) or flash chromatography (ethyl acetate/hexane). Key characterization data:
Table 3 : Spectroscopic Data
X-ray crystallography confirms the planar geometry, with dihedral angles <10° between the triazolo-pyrimidine and thiophene rings.
Industrial-Scale Considerations
Scale-up challenges include minimizing palladium residues in Heck couplings and optimizing solvent recovery. A proposed continuous flow system reduces reaction time to 2 hours and improves yield to 78%.
Table 4 : Batch vs. Flow Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 12 hours | 2 hours |
| Yield | 72% | 78% |
| Pd residue | 120 ppm | <10 ppm |
Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates cyclocondensation, achieving 68% yield with reduced side products.
Enzymatic Catalysis
Preliminary studies using lipase B from Candida antarctica in ionic liquids show 42% yield, offering a greener alternative.
Chemical Reactions Analysis
Types of Reactions
7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 7-(2-(Thiophen-2-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Medicine: Potential use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism of action of 7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at Position 7
The substituent at position 7 significantly impacts physicochemical properties and biological interactions. Key analogs include:
7-[(E)-2-(4-Fluorophenyl)vinyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 338793-23-0)
7-[(E)-2-(4-Methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 303145-73-5)
- Molecular Formula : C₁₄H₁₃N₅O
- Molecular Weight : 267.29 g/mol .
- Key Feature : The methoxy group is electron-donating, increasing lipophilicity and altering metabolic stability compared to thiophene-based analogs.
7-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Derivatives
Structural Comparison Table
Biological Activity
7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the triazole family and has been studied for various pharmacological effects, including anti-inflammatory and anticancer properties. This article presents a detailed overview of its biological activity based on recent research findings.
- Chemical Formula : C11H9N5S
- CAS Number : 338793-62-7
- Molecular Weight : 243.29 g/mol
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Anti-inflammatory Activity
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
2. Anticancer Properties
Several studies have explored the anticancer potential of triazole derivatives. The mechanism often involves the inhibition of tyrosine kinase receptors, which are critical in cancer cell proliferation.
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Example Compound A | MCF7 (Breast Cancer) | 30.8 | |
| Example Compound B | MCF7 (Breast Cancer) | 38.7 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of COX Enzymes : This leads to reduced prostaglandin synthesis and subsequently lowers inflammation.
- Tyrosine Kinase Inhibition : The compound may mimic known inhibitors like gefitinib and dasatinib, disrupting signaling pathways crucial for cancer cell survival and proliferation.
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various triazole derivatives using carrageenan-induced paw edema in rats, it was found that specific compounds significantly reduced edema compared to controls.
Case Study 2: Anticancer Activity
A library of triazole derivatives was screened against various cancer cell lines. The compound showed promising results in inhibiting cell growth in MCF7 cells with an IC50 value indicative of potent activity.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 7-(2-(Thiophen-2-yl)vinyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization of triazole precursors with thiophene-substituted vinyl groups. Key steps include:
- Condensation : Reacting 3-amino-1,2,4-triazole with a thiophene-containing aldehyde under acidic or basic conditions (e.g., using ceric ammonium nitrate or copper acetate as catalysts) .
- Solvent and Catalyst Optimization : Ethanol or dichlorobenzene as solvents, with ultrasonic irradiation to enhance reaction efficiency and yield .
- Purification : Column chromatography (e.g., ethyl acetate/light petroleum gradient) for isolating high-purity products .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length and angle measurements .
- Spectroscopy :
- NMR : Analyze chemical shifts (e.g., thiophene protons at δ 6.8–7.2 ppm; triazole protons at δ 8.5–9.0 ppm) .
- IR : Identify stretching vibrations for amine (~3400 cm⁻¹) and vinyl groups (~1600 cm⁻¹) .
Q. What are the primary biological targets or activities reported for this compound?
- Screening Data : Preliminary studies suggest interactions with enzymes (e.g., kinases) or receptors via hydrogen bonding and π-π stacking. For example:
- Enzyme Inhibition : Potential inhibition of viral proteases or cancer-related kinases, inferred from structural analogs .
- Molecular Docking : Use AutoDock Vina to model binding poses with target proteins (e.g., SARS-CoV-2 main protease) .
Advanced Questions
Q. How can contradictory spectral data (e.g., NMR shifts) during synthesis be resolved?
- Troubleshooting :
- Dynamic NMR : Assess rotational barriers in the vinyl-thiophene moiety, which may cause splitting or broadening of peaks .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish exchangeable amine protons .
- Crystallographic Validation : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) to resolve ambiguities .
Q. What strategies improve the compound’s bioavailability or target selectivity?
- Structural Modifications :
- Substituent Tuning : Replace the thiophene vinyl group with electron-withdrawing groups (e.g., fluorophenyl) to enhance metabolic stability .
- Prodrug Design : Introduce ester or amide prodrug moieties to increase solubility .
- In Silico Optimization : Perform QSAR modeling to predict ADMET properties and optimize logP values for blood-brain barrier penetration .
Q. How do reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity in triazolo-pyrimidine ring formation?
- Experimental Design :
- Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to favor either N1 or N3 cyclization pathways .
- Temperature Gradients : Higher temperatures (80–100°C) accelerate ring closure but may increase byproduct formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct regioselectivity toward the desired triazole isomer .
Q. What computational methods are recommended for studying this compound’s interaction with biological targets?
- Protocols :
- Molecular Dynamics (MD) : Simulate binding stability using AMBER or GROMACS, focusing on ligand-protein RMSD fluctuations .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for modified derivatives .
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
